molecular formula C16H15N3O3 B6978626 3-(3-methyl-2-oxo-3-phenylbutyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile

3-(3-methyl-2-oxo-3-phenylbutyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B6978626
M. Wt: 297.31 g/mol
InChI Key: KLHZWRSLDUIIDH-UHFFFAOYSA-N
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Description

3-(3-methyl-2-oxo-3-phenylbutyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Properties

IUPAC Name

3-(3-methyl-2-oxo-3-phenylbutyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-16(2,12-6-4-3-5-7-12)13(20)10-19-14(21)11(8-17)9-18-15(19)22/h3-7,9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHZWRSLDUIIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)CN2C(=O)C(=CNC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-2-oxo-3-phenylbutyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones with pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-2-oxo-3-phenylbutyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-methyl-2-oxo-3-phenylbutyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methyl-2-oxo-3-phenylbutyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one
  • 5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one

Uniqueness

Compared to similar compounds, 3-(3-methyl-2-oxo-3-phenylbutyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups and structural features

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